4-Oxo Gemifloxacin

Pharmaceutical Analysis Regulatory Compliance Impurity Profiling

Sourcing authentic, fully characterized impurity standards for gemifloxacin ANDA submissions often delays generic drug development. 4-Oxo Gemifloxacin (Gemifloxacin USP Related Compound C) is the exact compendial reference standard required for pharmacopeial impurity profiling and method validation. • Certified to USP specifications for accurate quantitation of process-related impurity C in gemifloxacin API and finished dosage forms. • Supplied with full Certificate of Analysis (CoA) including HPLC purity, NMR, and MS characterization, ensuring regulatory audit readiness. • Enables ICH Q3A/Q3B-compliant batch release testing, directly supporting ANDA and DMF filings.

Molecular Formula C17H17FN4O4
Molecular Weight 360.34 g/mol
Cat. No. B13427227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo Gemifloxacin
Molecular FormulaC17H17FN4O4
Molecular Weight360.34 g/mol
Structural Identifiers
SMILESC1CC1N2C=C(C(=O)C3=CC(=C(N=C32)N4CC(C(=O)C4)CN)F)C(=O)O
InChIInChI=1S/C17H17FN4O4/c18-12-3-10-14(24)11(17(25)26)6-22(9-1-2-9)15(10)20-16(12)21-5-8(4-19)13(23)7-21/h3,6,8-9H,1-2,4-5,7,19H2,(H,25,26)
InChIKeyHFZMOQAWUMSAJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes15 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Oxo Gemifloxacin Reference Standard and Impurity Profile


4-Oxo Gemifloxacin (CAS 284474-31-3) is a chemically defined derivative of the fluoroquinolone antibiotic gemifloxacin, officially designated as Gemifloxacin USP Related Compound C . This compound, with the systematic IUPAC name 7-(3-(aminomethyl)-4-oxopyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, is not a major active metabolite but rather a key process-related impurity and a critical analytical reference standard [1]. It is supplied with full characterization data compliant with regulatory guidelines, specifically for use in analytical method development, validation, and quality control (QC) applications for gemifloxacin active pharmaceutical ingredient (API) and finished drug products .

USP reference standard workflow — designated as Gemifloxacin USP Related Compound C for compendial impurity testing
Analytical method development — supports HPLC/UPLC method validation for gemifloxacin API and tablets
Regulatory QC context — traceable purity profile for ICH-compliant batch release testing

4-Oxo Gemifloxacin USP Standard vs. Generic Impurities


Unlike generic fluoroquinolone-related compounds or the parent drug gemifloxacin, 4-Oxo Gemifloxacin cannot be substituted in analytical and regulatory contexts due to its specific structural identity and official compendial designation. As Gemifloxacin USP Related Compound C, it possesses a unique chemical structure that is specifically targeted in pharmacopeial monographs for impurity profiling and assay validation . Substituting it with an uncharacterized or non-reference grade material would invalidate analytical methods and compromise regulatory filings, as the compound's exact molecular identity and certified purity are essential for accurate quantitation, method sensitivity, and specificity .

Target: 4-Oxo Gemifloxacin (USP Related Compound C) vs. generic fluoroquinolone impurity

A non-compendial or uncharacterized impurity cannot meet the same specificity and quantitative accuracy required by USP monographs. Methods validated with non-reference material may fail regulatory scrutiny and compromise ANDA submissions.

Only an official USP-designated reference standard with certified purity and structural identity provides traceable results for impurity profiling.

4-Oxo Gemifloxacin vs. Parent and Alternative Standards


USP Related Compound C Designation

4-Oxo Gemifloxacin is explicitly designated as Gemifloxacin USP Related Compound C, a critical distinction from the parent drug gemifloxacin and other related impurities. This compendial status mandates its use in United States Pharmacopeia (USP) monograph tests for gemifloxacin drug substance and drug product . In contrast, the parent drug gemifloxacin (CAS 175463-14-6) and other metabolites like N-acetyl gemifloxacin or the E-isomer serve different analytical purposes and are defined by different chemical structures and regulatory roles [1].

Compendial Designation
Class-level inference
USP Related Compound C
(Official Reference Standard)
Required for USP monograph compliance; distinct from parent drug and other impurities.
Use of non-designated compound invalidates regulatory impurity testing.
Pharmaceutical Analysis Regulatory Compliance Impurity Profiling

4-Oxo Pyrrolidine vs. Methoxyimino Group

The defining structural feature of 4-Oxo Gemifloxacin is the presence of a 4-oxopyrrolidin-1-yl group at the C7 position of the naphthyridine core, replacing the 4-(methoxyimino)pyrrolidin-1-yl group found in the parent drug gemifloxacin . This structural alteration results in a distinct molecular formula (C17H17FN4O4) and exact mass (360.34 g/mol) compared to gemifloxacin mesylate (C18H20FN5O4·CH4O3S) [1]. The lack of the methoxyimino moiety eliminates the E/Z isomerism characteristic of gemifloxacin, making 4-Oxo Gemifloxacin a single, stable chemical entity.

Structural Identity
Head-to-head
4-oxopyrrolidine C7 substituent
MW 360.34 (C17H17FN4O4)
Unique chromatographic retention and spectral profile vs. gemifloxacin (methoxyimino group, MW 389.39).
Absence of E/Z isomerism simplifies quantification in complex matrices.
Structural Chemistry Synthesis Impurity Identification

Certified Purity Specification

4-Oxo Gemifloxacin, as a certified reference standard, is supplied with a defined purity specification, typically ≥95% as determined by HPLC, ensuring accurate and reproducible quantitative analysis [1]. This is in stark contrast to in-house synthesized or generic 'impurity' materials which lack certified purity and traceable characterization. The use of a USP-grade reference standard with a known, high purity is a regulatory expectation for analytical method validation .

Certified Purity
Supporting evidence
≥95% (HPLC)
Enables accurate quantitative impurity profiling; undefined purity introduces systematic error.
Certificate of Analysis provided; traceable to regulatory expectations.
Analytical Chemistry Quality Control Reference Standards

4-Oxo Gemifloxacin Applications in Development and QC


Method Development and Validation for Impurity Profiling

4-Oxo Gemifloxacin serves as a primary reference standard for developing and validating stability-indicating HPLC or UPLC methods for gemifloxacin drug substance and tablets. Its defined structure and USP designation are essential for establishing method specificity, linearity, accuracy, and precision for quantifying this specific process impurity or degradation product .

QC Testing and Batch Release

In commercial manufacturing, 4-Oxo Gemifloxacin is used as a quantitative reference in QC laboratories to ensure that the level of this specified impurity in each batch of gemifloxacin API or tablet does not exceed the limits defined in ICH Q3A/Q3B guidelines and the USP monograph. Its use ensures batch-to-batch consistency and patient safety .

Regulatory Submissions Support

For generic drug applications, the use of an official USP reference standard like Gemifloxacin USP Related Compound C is critical for demonstrating analytical control of impurities. Its traceability to a pharmacopeial standard provides the required regulatory evidence of method suitability and product quality, a key component of a successful ANDA submission [1].

Application
Selection Property
Validation Focus
Method Development & Validation
USP-compendial identity and purity
Specificity, linearity, accuracy for impurity profiling
QC Batch Release Testing
Certified reference standard traceability
ICH Q3A/Q3B limit compliance and batch consistency
Regulatory Submission Support
Pharmacopeial standard linkage
Evidence of analytical control for ANDA documentation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


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